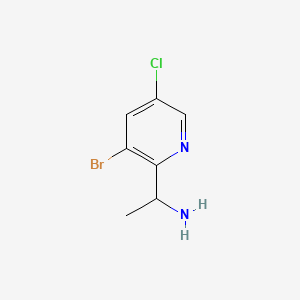

1-(3-Brom-5-chlorpyridin-2-yl)ethanamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an ethanamine group

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: The compound is used in the development of advanced materials with specific properties.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination and chlorination of pyridine to obtain 3-bromo-5-chloropyridine. This intermediate is then reacted with ethanamine under suitable conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents and catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine can be compared with other halogenated pyridine derivatives, such as:

- 1-(3-Bromo-5-fluoropyridin-2-YL)ethanamine

- 1-(3-Chloro-5-iodopyridin-2-YL)ethanamine

- 1-(3-Bromo-5-methylpyridin-2-YL)ethanamine

These compounds share similar structural features but differ in their halogen substituents. The unique combination of bromine and chlorine in 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine imparts distinct chemical and biological properties, making it valuable for specific applications.

Biologische Aktivität

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine, also known as 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with bromine and chlorine atoms, along with an ethanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₇H₉BrClN

- Molecular Weight : 220.51 g/mol

- Physical State : Colorless crystalline solid

- Solubility : Soluble in water and polar solvents

The presence of halogen substituents (bromine and chlorine) on the pyridine ring is significant as it can influence the compound's biological activity and pharmacokinetic properties. The ethane amine chain introduces a primary amine group, known for its nucleophilicity and ability to form hydrogen bonds, which may enhance interactions with biological targets.

Cytochrome P450 Inhibition

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can affect the pharmacokinetics of co-administered drugs. The implications of this inhibition are significant in drug development and toxicology studies, particularly in polypharmacy contexts where multiple drugs are administered simultaneously.

Neuroactive Properties

Research indicates that this compound can cross the blood-brain barrier, suggesting potential neuroactive properties. Its interaction with neurotransmitter systems could lead to therapeutic applications in treating neurological disorders. The ability to modulate these systems makes it a candidate for further investigation in neuropharmacology.

Structure-Activity Relationship (SAR)

The structural characteristics of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine suggest that modifications to its structure could enhance its biological activity. The bromine and chlorine atoms may alter the compound's binding affinity to various biological targets, which is a common strategy in drug design to improve potency and selectivity.

Comparative Biological Activity

To understand the uniqueness of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 3-Bromo-4-chloropyridin-2-amine | 0.88 | Similar bromine and chlorine substitution pattern |

| N-(3-Bromo-5-chloropyridin-2-yl)formamide | 0.81 | Contains a formamide functional group |

| 4-Bromo-5-chloropyridin-2-amine | 0.78 | Different position of bromine substitution |

These comparisons highlight the specific substitution pattern of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine that contributes to its distinct biological activity profile.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Inhibition Studies : A study demonstrated that 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine effectively inhibited CYP1A2 activity in vitro, suggesting potential implications for drug-drug interactions in clinical settings.

- Neuropharmacological Assessments : Research indicated that the compound could modulate neurotransmitter systems, which was assessed through various behavioral assays in rodent models.

- Synthetic Pathways : The synthesis of this compound typically involves nucleophilic substitutions due to the presence of the bromine atom. This reactivity allows for further chemical modifications that can enhance its biological profile.

Eigenschaften

IUPAC Name |

1-(3-bromo-5-chloropyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDSIEIWWORMMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857414 |

Source

|

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270517-77-5 |

Source

|

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.